2-Pyridin-4-yloxyacetaldehyde
Description
2-Pyridin-4-yloxyacetaldehyde (chemical formula: C₇H₇NO₂) is an organic compound featuring a pyridine ring substituted at the 4-position with an oxygen-linked acetaldehyde group.
Properties
CAS No. |
163348-44-5 |
|---|---|
Molecular Formula |
C7H7NO2 |
Molecular Weight |
137.138 |
IUPAC Name |
2-pyridin-4-yloxyacetaldehyde |
InChI |
InChI=1S/C7H7NO2/c9-5-6-10-7-1-3-8-4-2-7/h1-5H,6H2 |
InChI Key |
RLVRTSLXNUFGAM-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1OCC=O |
Synonyms |
Acetaldehyde, (4-pyridinyloxy)- (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Pyridin-4-yloxyacetaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-hydroxypyridine with acetaldehyde under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Pyridin-4-yloxyacetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of (4-pyridinyloxy)acetic acid.
Reduction: Formation of (4-pyridinyloxy)ethanol.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
2-Pyridin-4-yloxyacetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Pyridin-4-yloxyacetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The pyridine ring can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-(Pyridin-2-yl)acetaldehyde
Key Structural Differences :
- The pyridine ring substitution occurs at the 2-position instead of the 4-position.
- Lacks the ether oxygen bridge present in 2-Pyridin-4-yloxyacetaldehyde.
Comparison :
- The absence of an ether oxygen in 2-(Pyridin-2-yl)acetaldehyde reduces polarity, likely lowering solubility in polar solvents relative to this compound.
Ethyl 2-(Piperidin-4-yl)acetate
Key Structural Differences :
- Replaces the pyridine ring with a saturated piperidine ring.
- Contains an ester group instead of an aldehyde.
Comparison :
- The ester group offers slower reactivity than the aldehyde, making it more suitable for prodrug formulations.
2-Chloro-6-methylpyrimidine-4-carboxylic Acid
Key Structural Differences :
- Pyrimidine ring instead of pyridine.
- Carboxylic acid and chloro/methyl substituents replace the aldehyde and ether oxygen.
Comparison :
- Chloro and methyl groups introduce steric and electronic effects absent in this compound.
2,2,6,6-Tetramethylpiperidin-4-yl Acetate Derivatives
Key Structural Differences :
Comparison :
- The rigid piperidine structure contrasts with the planar pyridine ring, affecting binding interactions in catalysis or biological targets.
- The aldehyde group in this compound offers direct nucleophilic reactivity, unlike the hydrolyzable esters here.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
